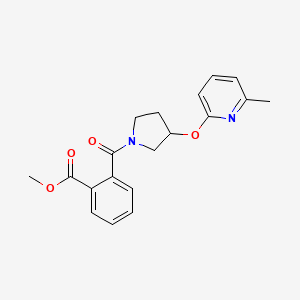

Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The compound also has a methyl group attached to the pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors . Pyridine derivatives can be synthesized through various methods, including gas phase methylation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its pyrrolidine and pyridine rings, as well as the positioning of the methyl group and the carbonyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Pyrrolidine and pyridine rings can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine and pyridine rings could impact its polarity, solubility, and stability .Scientific Research Applications

Potent and Selective Inhibitors Synthesis

Compounds including derivatives closely related to "Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate" have been developed as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, a target for type-2 diabetes treatment. These inhibitors were prepared labeled with carbon-13 and carbon-14, facilitating studies on drug metabolism, pharmacokinetics, and bioanalytical research (Latli et al., 2017).

Electrochemical Properties and Synthesis

Research has also explored the synthesis and electrochemical characterisation of pyrrole derivatives, such as a magenta polypyrrole derivatised with Methyl Red azo dye. This work has implications for the development of materials with specific electrochromic properties, useful in applications like pH sensors (Almeida et al., 2017).

Coordination Chemistry and Luminescent Compounds

Derivatives of 2,6-di(pyrazol-1-yl)pyridine, related in structure to the core compound , have been studied for their coordination chemistry. These compounds serve as versatile ligands and have found applications in creating luminescent lanthanide compounds for biological sensing, showcasing their potential in biochemistry and materials science (Halcrow, 2005).

Molecular Docking and Antimicrobial Activity

A series of novel pyridine and fused pyridine derivatives have been synthesized for molecular docking screenings towards GlcN-6-P synthase, a target protein. This research provides insights into the development of compounds with potential antimicrobial and antioxidant activity, highlighting the utility of such structures in the search for new therapeutic agents (Flefel et al., 2018).

Environmental Applications: Dye Removal

The synthesis and application of a protonated metal-organic framework containing pyridyl moieties for the highly efficient and selective removal of anionic dyes from aqueous solutions have been reported. This research underscores the potential environmental applications of such compounds in water purification and environmental remediation (Yu et al., 2021).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring , which is a common scaffold in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The presence of a pyrrolidine ring in the compound suggests that it may have a wide range of biological activities .

Action Environment

The structure of the compound, particularly the presence of a pyrrolidine ring, suggests that it may be influenced by various environmental factors .

Future Directions

Properties

IUPAC Name |

methyl 2-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-13-6-5-9-17(20-13)25-14-10-11-21(12-14)18(22)15-7-3-4-8-16(15)19(23)24-2/h3-9,14H,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWYSNUCGSOXSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Acetyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2395044.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2395049.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2395050.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2395052.png)

![5-Tert-butyl-4-[3-(4-methoxyphenyl)prop-2-enylidene]-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrazol-3-one](/img/structure/B2395053.png)

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B2395054.png)

![1-allyl-4-(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2395057.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2395059.png)